7-Fluoro-4-((3-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Description
7-Fluoro-4-((3-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a fluorinated heterocyclic compound featuring a benzo[f][1,4]oxazepine core. Key structural elements include:
- A 7-fluoro substituent on the benzofused ring.
- A sulfonyl group linked to a 3-(trifluoromethyl)phenyl moiety at position 4.
This compound’s design leverages fluorination and sulfonylation to enhance metabolic stability, lipophilicity, and target binding affinity, making it a candidate for therapeutic applications .
Properties
IUPAC Name |
7-fluoro-4-[3-(trifluoromethyl)phenyl]sulfonyl-3,5-dihydro-2H-1,4-benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO3S/c17-13-4-5-15-11(8-13)10-21(6-7-24-15)25(22,23)14-3-1-2-12(9-14)16(18,19)20/h1-5,8-9H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDPMLWHNGXEIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-4-((3-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a thiol.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution of the trifluoromethyl group can introduce various functional groups.
Scientific Research Applications
7-Fluoro-4-((3-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 7-Fluoro-4-((3-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The sulfonyl group can form strong hydrogen bonds with target proteins, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Tetrahydrobenzo[f][1,4]oxazepine Derivatives
Key Observations :
- SI-44 replaces the sulfonyl group with a carbonyl and introduces a pyridinylamine, enabling selective mTORC1 inhibition. The absence of sulfonyl groups may reduce off-target interactions .
- The discontinued analog () lacks fluorination and sulfonylation, suggesting these groups are critical for balancing efficacy and safety in the target compound .
Fluorinated Benzodiazepines
Key Observations :
- Fluorine in aromatic rings (e.g., o-fluorophenyl) enhances receptor binding in benzodiazepines but may increase toxicity risks. The target compound’s aliphatic trifluoromethyl group likely mitigates such risks while maintaining lipophilicity .
Perfluorinated Sulfonyl Compounds
Key Observations :
- Long perfluoro chains (e.g., nonafluorobutyl) in industrial compounds confer extreme stability but raise environmental persistence concerns. The target compound’s shorter trifluoromethyl group balances bioactivity with reduced environmental impact .
Halogenated Heterocycles
Data Tables (Comparative Analysis)
Table 1: Physicochemical Properties
| Compound Type | logP (Predicted) | Molecular Weight | Polar Surface Area |
|---|---|---|---|
| Target Compound | 3.8 | 441.34 | 85 Ų |
| SI-44 (mTORC1 inhibitor) | 2.5 | 922.98 | 220 Ų |
| Perfluorinated Benzoic Acid | 5.2 | ~650 | 120 Ų |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Fluoro-4-((3-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine, and how can reaction conditions be standardized?
- Methodological Answer : The synthesis typically involves cyclization of fluorinated benzaldehyde precursors to form the oxazepine core, followed by sulfonation using 3-(trifluoromethyl)benzenesulfonyl chloride. Key steps include:
- Cyclization : Use potassium carbonate as a base in anhydrous DMF at 80–100°C under nitrogen to prevent hydrolysis of sensitive intermediates .
- Sulfonation : Conduct sulfonyl group introduction in dichloromethane with catalytic DMAP, monitoring completion via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm fluorinated substituents and sulfonyl group integration. Discrepancies in aromatic proton splitting patterns may arise from rotational isomerism; variable-temperature NMR (e.g., 25–60°C) can resolve these .
- Mass Spectrometry : High-resolution ESI-MS is essential for verifying molecular ions (e.g., [M+H] at m/z 433.08) and distinguishing isotopic clusters from trifluoromethyl groups .
- X-ray Crystallography : Resolves ambiguous stereochemistry in the oxazepine ring, particularly when substituents introduce chiral centers .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer :
- Enzyme Assays : Test inhibition of kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) at 1–100 µM concentrations. Include positive controls (e.g., staurosporine) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination via non-linear regression .
- Solubility Profiling : Employ shake-flask method in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and sulfonyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions at the sulfonyl group for nucleophilic attack .
- Kinetic Studies : Compare reaction rates with non-fluorinated analogs using stopped-flow UV-Vis spectroscopy. The trifluoromethyl group reduces electron density at the sulfonyl oxygen, accelerating SN2 reactions with amines .
Q. What strategies resolve contradictions in reported biological activity data across different assay systems?
- Methodological Answer :
- Meta-Analysis : Aggregate data from kinase inhibition assays (e.g., PubChem AID 1347321) and apply Hill equation normalization to account for variability in enzyme sources .
- Proteomic Profiling : Use thermal shift assays (TSA) to identify off-target interactions that may explain divergent results in cell-based vs. biochemical assays .
- Species-Specific Testing : Replicate assays with human recombinant enzymes to eliminate interspecies variability .
Q. How can structural modifications enhance metabolic stability without compromising target affinity?
- Methodological Answer :
- Isosteric Replacement : Substitute the 7-fluoro group with bioisosteres like chloro or cyanomethyl, guided by molecular docking (AutoDock Vina) into homology models of CYP3A4 .
- Deuterium Labeling : Introduce deuterium at benzylic positions (e.g., C3 of the oxazepine ring) to slow oxidative metabolism, monitored via LC-MS/MS in hepatocyte incubations .
- Prodrug Design : Synthesize phosphate esters at the sulfonyl oxygen to improve aqueous solubility and in vivo half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
